Cas no 1058373-34-4 (3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one)

3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a versatile compound with significant applications in medicinal chemistry. It features a unique 3,4-dihydropyrimidin-4-one core, enhancing its bioactivity and stability. The presence of a 2-chlorophenyl and 4-methoxyphenyl substituents provides favorable electronic properties for various chemical transformations. This compound is well-suited for drug discovery and synthesis of biologically active molecules.
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one structure
1058373-34-4 structure
Product name:3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
CAS No:1058373-34-4
MF:C23H23ClN4O3
Molecular Weight:438.906724214554
CID:6397305
PubChem ID:25884204

3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
    • AKOS024501339
    • VU0637960-1
    • F5228-0389
    • 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
    • 1058373-34-4
    • 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
    • 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
    • インチ: 1S/C23H23ClN4O3/c1-31-18-8-6-17(7-9-18)20-14-22(29)28(16-25-20)15-23(30)27-12-10-26(11-13-27)21-5-3-2-4-19(21)24/h2-9,14,16H,10-13,15H2,1H3
    • InChIKey: IAAQPFMZQLMBHF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1CCN(C(CN2C=NC(C3C=CC(=CC=3)OC)=CC2=O)=O)CC1

計算された属性

  • 精确分子量: 438.1458683g/mol
  • 同位素质量: 438.1458683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 712
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 65.4Ų

3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5228-0389-2μmol
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5228-0389-20μmol
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5228-0389-2mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
2mg
$59.0 2023-09-10
Life Chemicals
F5228-0389-40mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
40mg
$140.0 2023-09-10
Life Chemicals
F5228-0389-5μmol
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5228-0389-50mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
50mg
$160.0 2023-09-10
Life Chemicals
F5228-0389-3mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
3mg
$63.0 2023-09-10
Life Chemicals
F5228-0389-20mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
20mg
$99.0 2023-09-10
Life Chemicals
F5228-0389-25mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
25mg
$109.0 2023-09-10
Life Chemicals
F5228-0389-4mg
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
1058373-34-4
4mg
$66.0 2023-09-10

3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 関連文献

3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to Compound with CAS No. 1058373-34-4 and Its Applications in Modern Pharmaceutical Research

Compound with the CAS number 1058373-34-4 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one, represents a fascinating blend of structural complexity and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for further investigation in various pharmacological contexts.

The molecular structure of this compound incorporates several key functional groups that contribute to its pharmacological profile. The presence of a piperazine ring, a feature common in many bioactive molecules, suggests potential interactions with biological targets such as receptors and enzymes. Specifically, the 4-(2-chlorophenyl)piperazin-1-yl moiety is particularly noteworthy, as it has been widely studied for its role in modulating neurotransmitter systems. This moiety is often associated with compounds that exhibit effects on the central nervous system, making it a valuable component in the development of drugs targeting neurological disorders.

Furthermore, the dihydropyrimidinone core of the molecule provides a scaffold that is well-suited for further derivatization and optimization. This core structure has been extensively explored in the development of antiviral and anticancer agents, due to its ability to interact with various biological pathways. The 6-(4-methoxyphenyl) group adds another layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall bioavailability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents that target neurological disorders. The compound with CAS No. 1058373-34-4 holds promise in this area due to its unique structural features. Specifically, the piperazine moiety has been shown to interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia. By modulating these receptors, the compound may offer a new approach to treating these debilitating conditions.

Moreover, the dihydropyrimidinone core has been identified as a key pharmacophore in several FDA-approved drugs. For instance, molecules containing this scaffold have demonstrated efficacy in treating viral infections and cancer by inhibiting key enzymes involved in these diseases. The presence of the 4-methoxyphenyl group in our compound may enhance its binding affinity to these targets, potentially leading to more potent and selective therapeutic effects.

Recent studies have also highlighted the importance of computational modeling and high-throughput screening in identifying promising drug candidates. The compound with CAS No. 1058373-34-4 has been subjected to various computational analyses to predict its binding interactions with biological targets. These studies have shown that the molecule exhibits high affinity for several enzymes and receptors relevant to neurological disorders. This computational evidence supports further experimental validation of its therapeutic potential.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These methods not only enhance efficiency but also allow for greater control over regioselectivity and stereochemistry, which are critical factors in determining the pharmacological activity of bioactive molecules.

In conclusion, Compound with CAS No. 1058373-34-4 represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a promising candidate for further investigation in the treatment of neurological disorders. With ongoing research focusing on optimizing its synthesis and evaluating its pharmacological profile, this compound holds significant potential for contributing to advancements in modern pharmaceuticals.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.